molecular formula C18H12BrN3OS2 B2588646 N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895024-94-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2588646
CAS No.: 895024-94-9
M. Wt: 430.34
InChI Key: BSMZXLXPKQPFNB-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a novel chemical hybrid designed for pharmaceutical and biological research. Its structure incorporates multiple privileged pharmacophores, including a benzothiazole core and a thiophene carboxamide group, which are known to confer significant biological activity . The benzothiazole scaffold is recognized as a biologically active nucleus with a wide range of pharmaceutical applications and is present in numerous FDA-approved drugs . This compound is of particular interest in antimicrobial research, as related benzothiazole derivatives have demonstrated potent activity against a panel of bacterial pathogens, including E. coli and B. cereus , with proposed mechanisms of action involving the inhibition of bacterial MurB enzyme . Furthermore, the structural framework of this compound suggests potential for application in neurodegenerative disease research. 6-Hydroxybenzothiazol-2-carboxamide derivatives have been identified as highly potent and selective monoamine oxidase B (MAO-B) inhibitors, and have also shown efficacy in inhibiting the aggregation of pathological proteins such as α-synuclein and tau, which are key targets in conditions like Parkinson's and Alzheimer's disease . The inclusion of a pyridinylmethyl substituent may offer additional opportunities for modulating the compound's physicochemical properties and target affinity. This reagent is intended for investigative purposes to explore these and other potential mechanisms in hit-to-lead optimization and multitarget-directed ligand studies.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS2/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMZXLXPKQPFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromobenzo[d]thiazole core: This can be achieved through the bromination of benzo[d]thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the pyridin-3-ylmethyl group: This step might involve a nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced.

    Formation of the thiophene-2-carboxamide: This could be done through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the oxidation of the thiophene ring or the pyridine moiety.

    Reduction: Reduction reactions could target the bromine substituent or the carboxamide group.

    Substitution: The bromine atom in the bromobenzo[d]thiazole ring can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds with thiazole moieties can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2).

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For example, one study reported that a thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
  • Case Studies : A notable case involved the synthesis of a series of thiazole-pyridine derivatives, which were evaluated for their cytotoxic effects against multiple cancer cell lines. The presence of electron-withdrawing groups such as chlorine significantly enhanced their potency .

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. Compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide have shown promising results in seizure models.

  • Efficacy : In various studies, thiazole-containing compounds demonstrated effective protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. For example, certain analogues exhibited median effective doses (ED50) that suggest strong anticonvulsant properties .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the thiazole ring and substituents on the pyridine ring could significantly influence anticonvulsant activity, with specific configurations yielding higher efficacy .

Summary of Findings

ApplicationKey FindingsReferences
AnticancerIC50 of 5.71 μM against MCF-7; superior to standard drugs
AnticonvulsantEffective in PTZ and MES models; SAR indicates structural modifications matter

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzothiazole Core

Bromine vs. Methoxy and Amino Groups
  • N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20): Substituent: Methoxy (–OCH₃) at benzothiazole 6-position. Synthesis: High yield (98%) via acetic anhydride/DMAP in CH₂Cl₂ . IR peaks (1663 cm⁻¹ for C=O) confirm amide bond formation . Comparison: Bromine’s electronegativity and bulk may reduce solubility but enhance stability and intermolecular interactions (e.g., halogen bonding) for targeted therapies.
  • N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB): Substituent: Amino (–NH₂) at benzothiazole 6-position. Application: Corrosion inhibitor; amino groups facilitate adsorption onto metal surfaces .
Halogen vs. Chlorine/Methyl Substituents (Benzamide Derivatives)
  • N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) :
    • Substituent: Chlorine at benzamide para-position.
    • Properties: Melting point 202–212°C; Rf 0.55 (polarity indicator) .
    • Comparison : Thiophene-2-carboxamide in the target compound introduces a smaller, less polar heterocycle than benzamide, likely lowering melting points and altering solubility.

Carboxamide Variations: Thiophene vs. Benzene and Acetamide

  • N-(benzo[d]thiazol-2-yl)benzamide (1.2b): Carboxamide: Benzamide. Properties: Melting point 190–198°C; IR peaks at 1663 cm⁻¹ (C=O) .
  • Compound 20 (Acetamide Derivative) :

    • Carboxamide: Acetamide.
    • Properties: Simpler alkyl chain may increase metabolic stability but reduce aromatic interactions .
    • Comparison : Thiophene-2-carboxamide’s planar structure could offer better target engagement in enzyme inhibition (e.g., kinase targets) compared to acetamide.

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The structural features of this compound suggest it may interact with various biological pathways, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C15H13BrN2OC_{15}H_{13}BrN_2O, with a molecular weight of approximately 337.19 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, and a pyridine ring that may enhance its pharmacological properties.

Structural Features

FeatureDescription
Molecular FormulaC15H13BrN2OC_{15}H_{13}BrN_2O
Molecular Weight337.19 g/mol
Key Functional GroupsBenzothiazole, Pyridine, Thiophene
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation and migration. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .

Case Study: Compound B7

  • Description : A related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7), exhibited potent anti-tumor activity.
  • Findings : At concentrations of 1, 2, and 4 μM, B7 significantly inhibited cell proliferation and induced apoptosis in cancer cells. Western blot analysis confirmed the activation of apoptotic pathways .

Anti-inflammatory Activity

Benzothiazole derivatives have also been explored for their anti-inflammatory properties. Studies indicate that certain analogs can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual mechanism of action that targets both tumor growth and inflammation .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through the activation of caspases and other apoptotic markers.
  • Modulation of Cytokine Production : Leading to reduced inflammation and tumor microenvironment modulation.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step chemical reactions. Initial studies have confirmed the structure through various spectroscopic methods, including NMR and mass spectrometry.

Comparative Analysis

A comparative analysis of similar benzothiazole derivatives shows varying degrees of biological activity based on structural modifications:

CompoundAnticancer Activity (IC50)Anti-inflammatory Activity
Compound B71 μMSignificant reduction in IL-6 levels
This compoundTBDTBD

Q & A

Q. What are the standard synthetic routes for preparing N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, and how is its purity validated?

Methodological Answer: The compound can be synthesized via multi-step amidation and coupling reactions. A typical approach involves:

Amide bond formation : Reacting thiophene-2-carboxylic acid derivatives with 6-bromobenzo[d]thiazol-2-amine using coupling agents like HATU or EDCI ().

N-Alkylation : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination ().

Purification : Column chromatography (silica gel) or recrystallization from solvents like ethanol/DMF ().

Q. Purity Validation :

  • HPLC : Ensure >95% purity (e.g., compound 29 in achieved 98% purity via HPLC).
  • NMR : Confirm structural integrity by matching 1H^1H and 13C^{13}C NMR shifts to calculated spectra ().
  • Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS ().

Q. How are spectroscopic techniques employed to characterize this compound?

Methodological Answer:

  • 1H^1H NMR : Identify proton environments (e.g., aromatic protons in benzo[d]thiazole at δ 7.5–8.5 ppm, pyridyl protons at δ 8.0–8.5 ppm) ().
  • IR Spectroscopy : Detect functional groups (amide C=O stretch ~1650–1700 cm1^{-1}, C-Br stretch ~550–600 cm1^{-1}) ().
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns for bromine ().

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly when bromine substitution introduces steric hindrance?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates ().
  • Catalyst Optimization : Employ Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling if bromine participates in cross-coupling ().
  • Temperature Control : Reflux conditions (80–100°C) for amidation steps improve reaction kinetics ().
  • Side Reaction Mitigation : Monitor for debromination by TLC and adjust reaction time to minimize degradation ().

Q. How can conflicting NMR data arising from rotameric equilibria in the amide bond be resolved?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks caused by slow rotation ().
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings ().
  • Computational Modeling : Compare experimental shifts with DFT-calculated spectra to identify dominant conformers ().

Q. What strategies are effective for analyzing bioactivity while addressing poor aqueous solubility?

Methodological Answer:

  • Formulation : Use co-solvents (e.g., DMSO:PBS mixtures ≤1%) or liposomal encapsulation ().
  • Structural Analogues : Synthesize derivatives with hydrophilic substituents (e.g., morpholino groups) to improve solubility ().
  • In Silico Screening : Predict binding affinity to target proteins (e.g., kinases) via molecular docking before in vitro assays ().

Data Contradictions and Resolutions

  • Low Yields in Amidation : reports yields ranging from 3% to 75% for similar compounds. This disparity highlights the need for tailored optimization (e.g., activating groups or protecting strategies for reactive amines).
  • Conflicting IR Peaks : and show variability in C=O stretches due to crystallinity differences. Use solution-state IR or DSC to distinguish polymorphic forms.

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